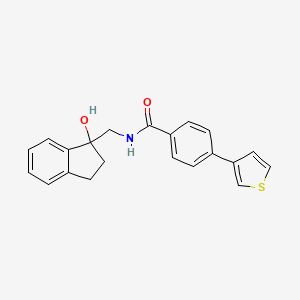

3-Acetylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

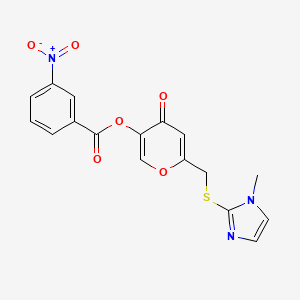

3-Acetylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as ADMS, and it has been found to have significant effects on biochemical and physiological processes.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Halogenated sulfonamides, including derivatives similar to 3-Acetylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate, have been investigated for their inhibition of carbonic anhydrase (CA), particularly tumor-associated isozyme IX. This research indicates potential applications of these compounds as antitumor agents due to their potent inhibitory effects on CA IX, which shows a different inhibition profile compared to other isozymes. This could lead to the design of more potent and selective inhibitors with applications in cancer treatment (Ilies et al., 2003).

Microporous Anionic Metal-Organic Frameworks

Research into microporous anionic metal-organic frameworks incorporating sulfone derivatives has revealed applications in sensors and selective adsorption of dyes. These frameworks can be post-synthetically modified with lanthanides to function as luminescent probes, showcasing their potential in environmental and analytical chemistry for the rapid and selective separation of organic dyes (Guo et al., 2017).

Catalysts for Native Chemical Ligation

Mercaptobenzyl sulfonates, closely related to the sulfonate group in this compound, have been examined as aryl thiol catalysts for native chemical ligation. Their enhanced polarity and solubility make them suitable for peptide synthesis and drug development applications, offering an alternative to traditional catalysts (Cowper et al., 2015).

Solid Acid Catalysts from Sulfonation

The synthesis of efficient and stable solid acid catalysts through the sulfonation of mesoporous polydivinylbenzenes demonstrates the importance of sulfonate derivatives in catalysis. These catalysts, featuring high surface area and sulfonic group concentration, show superior performance in various esterification and acylation reactions, highlighting their utility in chemical manufacturing and processing (Liu et al., 2010).

Propriétés

IUPAC Name |

(3-acetylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O4S/c1-9-6-13(16)14(17)8-15(9)22(19,20)21-12-5-3-4-11(7-12)10(2)18/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDXHVOTKGTDET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2935376.png)

![2-(Chloromethyl)-6-hydroxybenzo[d]oxazole](/img/structure/B2935381.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2935383.png)

![ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2935386.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one](/img/structure/B2935389.png)

![1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2935390.png)

![N-isobutyl-2-(2-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2935394.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2935395.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2935396.png)